molecular formula C18H22O3Si B1313688 2-((tert-Butyldiphenylsilyl)oxy)acetic acid CAS No. 76271-74-4

2-((tert-Butyldiphenylsilyl)oxy)acetic acid

Cat. No. B1313688
CAS RN: 76271-74-4
M. Wt: 314.4 g/mol
InChI Key: AHVZUDBOTZUEOO-UHFFFAOYSA-N
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Description

“2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is a chemical compound with the CAS Number: 76271-74-4 . It has a molecular weight of 314.46 and its IUPAC name is { [tert-butyl (diphenyl)silyl]oxy}acetic acid .


Synthesis Analysis

The synthesis of this compound involves the reaction of glycolic acid with tert-butyldiphenylchlorosilane (TBDPSCl) in pyridine . The reaction is allowed to proceed at room temperature overnight. After vacuum removal of pyridine and addition of distilled water, the mixture is extracted with ethyl acetate. The organic layer is then neutralized with 5% aqueous HCl, washed with brine, dried over Na2SO4, filtered, and concentrated. The residue is purified on a silica gel column using a gradient of ethyl acetate/petroleum ether (1/2) to give a colorless oil .


Molecular Structure Analysis

The molecular structure of “2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is represented by the linear formula C18H22O3Si . The InChI code for this compound is 1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) .


Chemical Reactions Analysis

The tert-butyldiphenylsilyl group is known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups . It is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers .


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Organic Synthesis

“2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is often used in organic synthesis due to its unique properties. The tert-butyldiphenylsilyl (TBDPS) group is known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups . This makes it a valuable tool in complex organic synthesis procedures.

Protection of Hydroxyl Groups

The TBDPS group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . This makes “2-((tert-Butyldiphenylsilyl)oxy)acetic acid” useful in reactions where selective deprotection is required.

Chemoselective Deprotection

An efficient and chemoselective protocol using LiOAc as a bifunctional Lewis acid-Lewis base catalyst allows the selective deprotection of aryl silyl ethers in the presence of acetates, epoxides, and aliphatic silyl ethers . This suggests potential applications of “2-((tert-Butyldiphenylsilyl)oxy)acetic acid” in chemoselective deprotection reactions.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with the compound are P261-P305+P351+P338 .

properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVZUDBOTZUEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456751
Record name 2-((tert-Butyldiphenylsilyl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76271-74-4
Record name 2-((tert-Butyldiphenylsilyl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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